Boc-beta-(9-anthryl)-Ala-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-anthracen-9-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)13-18-16-10-6-4-8-14(16)12-15-9-5-7-11-17(15)18/h4-12,19H,13H2,1-3H3,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXDEFFXDFOZMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Boc Beta 9 Anthryl Ala Oh and Analogues
Stereoselective Synthesis of Beta-Anthryl-Alanine Derivatives
The critical challenge in synthesizing Boc-beta-(9-anthryl)-Ala-OH lies in controlling the stereochemistry at the α-carbon. Several asymmetric strategies developed for β-amino acids can be adapted for this purpose.
Asymmetric Synthesis Approaches for Chiral Purity
Achieving high chiral purity is paramount for the application of this compound in areas like peptide chemistry. The primary approaches involve the use of chiral auxiliaries, which temporarily introduce a chiral element to direct the stereochemical outcome of a key bond-forming step.
One effective strategy employs pseudoephedrine as a chiral auxiliary. nih.gov This method involves the conjugate addition of a nucleophile to an α,β-unsaturated system derived from pseudoephedrine, followed by alkylation. Although a direct synthesis for the 9-anthryl derivative is not detailed, the high diastereoselectivity achieved for other α-substituted β-amino acids demonstrates the robustness of this approach. nih.gov Another powerful class of chiral auxiliaries are oxazolidinones, popularized by David A. Evans. wikipedia.org These are typically used in stereoselective alkylation and aldol (B89426) reactions, providing predictable stereocontrol. wikipedia.org The synthesis would involve attaching the oxazolidinone to a suitable precursor, performing a diastereoselective reaction to introduce the anthrylmethyl group, and subsequently cleaving the auxiliary. wikipedia.org
Chiral BINOL (1,1'-bi-2-naphthol) derivatives have also been used as auxiliaries to control the alkylation of chiral glycine (B1666218) derivatives, yielding enantiomerically enriched amino acids with diastereomeric excesses ranging from 69% to 86%, depending on the electrophile. wikipedia.org
Table 1: Representative Chiral Auxiliary-Based Syntheses for β-Amino Acid Analogues
| Chiral Auxiliary | Key Reaction Step | Substrate Type | Diastereomeric Excess (d.e.) | Reference |
| Pseudoephedrine | Stereoselective Alkylation | β-Amino acid amide | >95% | nih.gov |
| Evans Oxazolidinone | Aldol Reaction | N-acyloxazolidinone | >99% | wikipedia.org |
| (R)-BINOL | Alkylation | Chiral Glycine Derivative | 69-86% | wikipedia.org |
Note: Data represents typical results for analogous syntheses, not specifically for this compound.
Enantioselective Methodologies for Beta-Substituted Alanines
Catalytic enantioselective methods offer a more atom-economical approach to chiral β-amino acids. These strategies often rely on transition metal catalysts paired with chiral ligands to create a chiral environment for the reaction.
A prominent method is the asymmetric conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds or imines. researchgate.netresearchgate.net For instance, the copper-catalyzed conjugate addition of diethylzinc (B1219324) to α,β-unsaturated imines has been shown to produce γ-substituted α-dehydroaminoesters with high enantioselectivity (up to 94:6 er). researchgate.net Adapting this to an anthracene-containing nucleophile or electrophile would be a viable route. Similarly, catalytic enantioselective hydroalkylation of enamides using a nickel catalyst provides access to a wide range of chiral α-alkyl amines with high enantioselectivity. chemrxiv.org
Asymmetric hydrogenation of prochiral enamides or dehydroamino acids is another powerful technique. hilarispublisher.comacs.org Catalysts based on rhodium or ruthenium with chiral phosphine (B1218219) ligands can achieve excellent enantioselectivities, often exceeding 90% ee. hilarispublisher.com A potential pathway to this compound would involve the synthesis of an appropriate α-enamide precursor followed by asymmetric hydrogenation. A sequential Suzuki cross-coupling and asymmetric hydrogenation strategy has also been reported for accessing β,β-disubstituted alanines with excellent enantioselectivity. nih.gov
Table 2: Examples of Catalytic Enantioselective Syntheses of β-Amino Acid Derivatives
| Catalytic Method | Catalyst/Ligand System | Substrate | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |
| Asymmetric Hydrogenation | Rh-Bisphosphepine | (Z)-Enamide | >90% ee | hilarispublisher.com |
| Conjugate Addition | Cu-Phosphoramidite | α,β-Unsaturated Imine | 88:12 - 94:6 er | researchgate.net |
| Hydroalkylation | Ni-Chiral Ligand | Cbz-enamide | up to 94:6 er | chemrxiv.org |
| Conjugate Addition | Organocatalyst (Thiourea) | N-Boc-benzaldimine | up to 99% ee | researchgate.net |
Note: Data is based on published results for analogous systems.
Functional Group Interconversions and Derivatization Strategies
Once the core structure of this compound is synthesized, further modifications can be performed on the carboxylic acid or the anthracene (B1667546) ring to tune its properties or prepare it for subsequent reactions.
Modification of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for derivatization. Standard organic transformations can be applied, often with the N-Boc group providing sufficient protection for the amino function. organic-chemistry.org
Esterification: The carboxylic acid can be converted to various esters (e.g., methyl, ethyl, benzyl (B1604629) esters) using standard conditions such as Fischer esterification (acid catalyst with alcohol) or by reaction with alkyl halides in the presence of a base. These esters can serve as protecting groups or be targets themselves.
Amide Formation: Coupling of the carboxylic acid with amines to form amides is a fundamental transformation, often facilitated by the same coupling reagents used in peptide synthesis (see section 2.3).
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, Boc-beta-(9-anthryl)-alaninol, using reducing agents like borane (B79455) (BH₃) or lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further synthetic elaborations.
Conversion to Other Functional Groups: The carboxylic acid can be a precursor to other functionalities. For example, a Curtius rearrangement of an acyl azide (B81097) derived from the carboxylic acid can yield an isocyanate, providing a route to ureas and carbamates. organic-chemistry.org
Transformations of the Anthracene Ring System
The anthracene ring itself can be chemically modified, although the electron-rich nature of the aromatic system requires careful selection of reaction conditions to avoid side reactions. The presence of two electron-withdrawing carbonyl groups in the related anthraquinone (B42736) system significantly affects its reactivity, making modifications challenging without strong activating substituents. colab.ws However, for anthracene itself, electrophilic substitution is a common pathway for functionalization.
Electrophilic Substitution: Reactions such as halogenation (e.g., with Br₂), nitration, and Friedel-Crafts acylation can introduce functional groups onto the anthracene core. beilstein-journals.org The regioselectivity of these reactions is directed by the existing side chain and reaction conditions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, are powerful tools for introducing new carbon-carbon bonds. beilstein-journals.orgfrontiersin.org This would typically require prior halogenation of the anthracene ring to install a suitable coupling handle.
Oxidation: The anthracene core can be oxidized to the corresponding anthraquinone under various conditions. This transformation dramatically alters the electronic and photophysical properties of the molecule.
Efficient Coupling Reactions for Incorporation into Larger Molecular Architectures
A primary application of this compound is its incorporation into peptides. acs.orgfrontiersin.orgasm.orgnih.gov The bulky 9-anthryl group presents a significant steric hindrance, which can make peptide bond formation challenging. uniurb.it Therefore, the choice of coupling reagent is critical for achieving high yields and minimizing racemization. bachem.comjpt.com
Standard carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often used with additives like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure, can be effective. bachem.compeptide.com However, for sterically hindered couplings, more potent reagents are often required. sigmaaldrich.com
Uronium/aminium salt-based reagents are generally more efficient for difficult couplings. jpt.comsigmaaldrich.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU are known to accelerate coupling rates and suppress side reactions. peptide.comsigmaaldrich.com Phosphonium salt reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are also highly effective, particularly for coupling N-methylated or other sterically demanding amino acids. bachem.compeptide.com The choice of base, solvent, and reaction temperature also plays a crucial role in optimizing the coupling efficiency.
Table 3: Common Coupling Reagents for Peptide Synthesis
| Reagent Class | Examples | Characteristics | Reference |
| Carbodiimides | DCC, DIC, EDC | Widely used, cost-effective; often require additives to reduce racemization. | bachem.comjpt.com |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, TBTU, COMU | Highly efficient, fast reaction rates, suitable for hindered couplings. | jpt.comsigmaaldrich.com |
| Phosphonium Salts | PyBOP, PyAOP, BOP | Excellent for hindered couplings and fragment condensation with low racemization. | bachem.compeptide.com |
The successful synthesis and derivatization of this compound, followed by its efficient incorporation into larger molecules, opens the door to a wide array of novel, functional materials and bioconjugates.
Advanced Spectroscopic Characterization and Photophysical Properties of Boc Beta 9 Anthryl Ala Oh
Fluorescence Spectroscopy of Boc-beta-(9-anthryl)-Ala-OH and Its Derivatives
The fluorescence properties of this compound are dominated by the 9-anthryl moiety, a well-characterized fluorophore. The covalent linkage to the beta-alanine (B559535) framework allows for its incorporation into peptide sequences, enabling the study of protein and peptide structure, dynamics, and interactions.
Intrinsic Fluorescence Characteristics and Quantum Efficiency Analysis
The intrinsic fluorescence of the 9-anthryl group in this compound is characterized by a structured emission spectrum, a hallmark of many polycyclic aromatic hydrocarbons. This structured emission arises from the vibrational energy levels of the electronic ground state. The fluorescence spectrum typically exhibits several distinct peaks, with the positions of these peaks being relatively insensitive to the polarity of the solvent, although the relative intensities may vary.
The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. While specific experimental data for this compound is not extensively reported in publicly available literature, anthracene (B1667546) and its derivatives are known to often exhibit high fluorescence quantum yields. The quantum efficiency is sensitive to the molecular environment and can be influenced by factors such as the solvent, temperature, and the presence of quenching agents.
Table 1: Representative Fluorescence Properties of a 9-Anthryl Chromophore in Various Solvents
| Solvent | Dielectric Constant (ε) | Emission Maximum (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |
|---|---|---|---|
| Cyclohexane | 2.02 | 405, 428, 454 | 0.30 |
| Dioxane | 2.21 | 407, 430, 456 | 0.28 |
| Chloroform | 4.81 | 410, 433, 459 | 0.25 |
| Acetonitrile | 37.5 | 412, 435, 462 | 0.22 |
Note: The data in this table are representative values for a typical 9-anthryl fluorophore and are intended for illustrative purposes. Actual experimental values for this compound may vary.
Solvatochromic Behavior and Environmental Polarity Probing
Solvatochromism refers to the change in the spectral properties of a chromophore in response to a change in the polarity of its solvent environment. While the emission maxima of the 9-anthryl group show only a modest solvatochromic shift, the Stokes shift, which is the difference in wavenumbers between the absorption and emission maxima, can be more sensitive to the solvent polarity. This sensitivity arises from the potential for a larger dipole moment in the excited state compared to the ground state, leading to a greater degree of solvent relaxation around the excited fluorophore in polar solvents. This property allows this compound to be utilized as a probe for the local polarity of its microenvironment, for instance, within a protein's hydrophobic core versus its more polar surface.
Quenching Mechanisms and Principles for Sensor Design
Fluorescence quenching is the process by which the fluorescence intensity of a fluorophore is decreased by a variety of molecular interactions with other substances, known as quenchers. The quenching of the 9-anthryl fluorescence can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching.
In dynamic quenching, the quencher molecule must collide with the fluorophore while it is in the excited state. This process is diffusion-controlled and its efficiency is described by the Stern-Volmer equation:
F₀/F = 1 + Kₛᵥ[Q] = 1 + kₙτ₀[Q]
where F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, Kₛᵥ is the Stern-Volmer quenching constant, kₙ is the bimolecular quenching rate constant, and τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.
Static quenching, on the other hand, involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.
Common quenchers for anthracene derivatives include electron-deficient molecules like acrylamide (B121943) and species containing heavy atoms such as iodide. The sensitivity of the 9-anthryl fluorescence to quenching forms the basis for the design of fluorescent sensors. For example, if the binding of an analyte to a receptor modulates the quenching of a covalently attached this compound, this can be used to detect and quantify the analyte.
Excited State Dynamics and Time-Resolved Fluorescence Lifetime Measurements
Upon absorption of a photon, the 9-anthryl moiety is promoted to an excited electronic state. The subsequent de-excitation can occur through several pathways, including fluorescence, intersystem crossing to the triplet state, and non-radiative decay. The rates of these processes determine the fluorescence lifetime (τ), which is the average time the fluorophore spends in the excited state before returning to the ground state.
Time-resolved fluorescence spectroscopy is a powerful technique to measure the fluorescence lifetime. For many anthracene derivatives, the fluorescence decay is mono-exponential, and the lifetime is typically in the range of a few nanoseconds. The fluorescence lifetime is an intrinsic property of the fluorophore in a specific environment and is generally independent of the fluorophore concentration. It can be affected by factors such as solvent, temperature, and the presence of quenchers, providing another dimension of information for sensing applications.
Table 2: Representative Fluorescence Lifetimes of a 9-Anthryl Chromophore
| Environment | Fluorescence Lifetime (τ, ns) |
|---|---|
| Deoxygenated Cyclohexane | 4.5 |
| Air-equilibrated Cyclohexane | 4.0 |
| Methanol | 3.8 |
Note: The data in this table are representative values for a typical 9-anthryl fluorophore and are intended for illustrative purposes. Actual experimental values for this compound may vary.
Förster Resonance Energy Transfer (FRET) Applications in Biological Systems
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). The efficiency of FRET is highly dependent on the distance between the donor and acceptor, their relative orientation, and the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum.
The 9-anthryl moiety of this compound can serve as an excellent FRET donor due to its high fluorescence quantum yield and its emission in the blue region of the spectrum. When incorporated into a peptide or protein, it can be paired with a suitable acceptor to measure intramolecular distances and conformational changes. The Förster distance (R₀), at which the FRET efficiency is 50%, is a key parameter that is characteristic of a specific donor-acceptor pair.
Table 3: Potential FRET Acceptors for a 9-Anthryl Donor
| Acceptor | Absorption Max (λ_abs, nm) | Förster Distance (R₀, Å) |
|---|---|---|
| Dansyl | ~340 | ~22 |
| Fluorescein | ~490 | ~45 |
Note: The Förster distances in this table are theoretical estimates and can vary depending on the specific molecular environment and the orientation of the donor and acceptor.
Ultraviolet-Visible Absorption Spectroscopy and Electronic Transitions
The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is characterized by the electronic transitions of the anthracene chromophore. The spectrum typically displays a series of well-resolved vibronic bands in the near-UV region, which are characteristic of the π → π* transitions of the conjugated aromatic system.
The most prominent absorption bands for 9-substituted anthracenes are generally observed in the region of 300-400 nm. These correspond to the ¹Lₐ ← ¹A transition, which is polarized along the short axis of the anthracene molecule. A more intense absorption band, corresponding to the ¹Bₙ ← ¹A transition, is typically found at shorter wavelengths, below 260 nm, and is polarized along the long axis. The fine structure of the ¹Lₐ band is a result of transitions to different vibrational levels of the first excited singlet state. The positions and intensities of these absorption bands can be influenced by the substituent at the 9-position and the solvent environment.
Table 4: Representative UV-Vis Absorption Properties of a 9-Substituted Anthracene
| Solvent | ¹Lₐ Band Maxima (λ_abs, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) at ~380 nm |
|---|---|---|
| Hexane | 348, 365, 385 | ~9,000 |
| Ethanol | 350, 368, 388 | ~8,800 |
Note: The data in this table are representative values for a typical 9-substituted anthracene and are intended for illustrative purposes. Actual experimental values for this compound may vary.
Spectroscopic Analysis of Electronic Absorption Bands
The electronic absorption properties of this compound are primarily dictated by the anthracene moiety. The anthracene chromophore is well-known for its characteristic UV-Vis absorption spectrum, which arises from π-π* electronic transitions within its aromatic system. Typically, anthracene exhibits a series of well-defined vibronic bands in the ultraviolet region.
For this compound, the absorption spectrum is expected to show characteristic bands around 250 nm, with a series of finer structured bands appearing between 300 and 400 nm. These longer wavelength bands are a signature of the extensive π-conjugated system of the anthracene ring. The intensity and exact position of these absorption maxima can be influenced by the solvent environment due to solvatochromic effects.
Table 1: Expected Electronic Absorption Bands for this compound
| Wavelength Range (nm) | Transition Type | Associated Moiety |
|---|---|---|
| ~250 | π-π* | Anthracene |
Influence of Substituents on Absorption Characteristics
While specific data on substituted derivatives of this compound are not extensively documented, the principles of substituent effects on aromatic chromophores can be applied. The introduction of substituents onto the anthracene ring would be expected to modulate the electronic absorption spectrum.
Electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -CN) at various positions on the anthryl moiety would alter the energy of the π and π* orbitals. This would lead to shifts in the absorption maxima to either longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. Additionally, substituents can affect the molar absorptivity (intensity) of the absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
NMR spectroscopy is a powerful tool for the detailed structural and conformational analysis of this compound in solution. Both ¹H and ¹³C NMR spectra provide valuable information about the chemical environment of each atom in the molecule.
Elucidation of Solution-State Conformations of this compound
The conformation of this compound in solution is influenced by the steric bulk of the Boc and anthryl groups, as well as potential intramolecular interactions. The dihedral angles along the amino acid backbone can be investigated using ¹H NMR by analyzing the coupling constants between adjacent protons.
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering insights into the spatial proximity of different parts of the molecule and helping to define its preferred three-dimensional structure in solution.
Application in Chiral Recognition via NMR Shift Reagents
The chirality of this compound can be probed using chiral NMR shift reagents. These reagents are typically lanthanide complexes that can coordinate with the amino acid, forming diastereomeric complexes with the enantiomers of the analyte. d-nb.infonih.gov This interaction induces chemical shift differences (non-equivalence) in the NMR spectra of the two enantiomers, allowing for their differentiation and the determination of enantiomeric excess. d-nb.infonih.govnih.gov
For this compound, the carboxylic acid and carbonyl groups are potential binding sites for chiral shift reagents. The large aromatic anthryl group can also play a role in the diastereomeric interactions that lead to observable spectral separation.
Circular Dichroism (CD) Spectroscopy for Chiral Properties and Conformational Studies
Circular Dichroism (CD) spectroscopy is an essential technique for studying the chiral properties of molecules like this compound. nih.gov CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum provides information about the stereochemistry and conformation of the molecule.
The CD spectrum of this compound is expected to be influenced by both the chiral center at the α-carbon and the conformation of the molecule, which can induce chirality in the electronic transitions of the anthracene chromophore. The Cotton effects observed in the CD spectrum, corresponding to the absorption bands of the anthryl group, can provide insights into the spatial arrangement of the chromophore relative to the chiral center. criver.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| N-tert-butoxycarbonyl-β-(9-anthryl)-alanine | This compound |
Applications in Peptide Chemistry and Biomolecular Systems
Design and Synthesis of Anthracene-Containing Peptides and Peptidomimetics
The creation of peptides bearing the 9-anthryl moiety is primarily achieved through well-established synthetic methodologies, allowing for precise placement of the fluorescent amino acid within a sequence.
The principal method for synthesizing peptides containing Boc-beta-(9-anthryl)-Ala-OH is the Boc/Bzl strategy of Solid-Phase Peptide Synthesis (SPPS). nih.gov This technique, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymer resin. nih.govcsbio.com
The process begins by attaching the first N-alpha-protected amino acid to a solid support, such as a Merrifield or PAM resin. chempep.com The synthesis then proceeds in cycles, with each cycle consisting of two main steps:
Deprotection: The temporary N-terminal tert-butyloxycarbonyl (Boc) protecting group is removed using a moderately strong acid, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.compeptide.com
Coupling: The next Boc-protected amino acid in the sequence, which can be this compound, is activated and coupled to the newly freed N-terminus of the resin-bound peptide. peptide.com
After deprotection, the resulting TFA salt of the N-terminal amine must be neutralized to the free amine before coupling can proceed. peptide.compeptide.com This is often accomplished by washing with a base like diisopropylethylamine (DIEA) or through in situ neutralization protocols that combine the neutralization and coupling steps using reagents such as HBTU or HATU. peptide.compeptide.com Excess reagents and byproducts are simply washed away after each step, a key advantage of the solid-phase approach. nih.gov
Side chains of other amino acids in the sequence are protected by more robust, acid-stable groups (e.g., benzyl-based protectors) that remain intact during the repetitive Boc-deprotection cycles. peptide.com When synthesizing peptides containing sensitive residues like tryptophan, cysteine, or methionine, scavengers such as dithioethane (DTE) are often added to the TFA solution to prevent side reactions caused by reactive cations generated during deprotection. chempep.compeptide.com Once the entire peptide sequence is assembled, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed simultaneously using a very strong acid like liquid hydrogen fluoride (B91410) (HF). csbio.comchempep.com
| Strategy | Nα-Protection | Deprotection Reagent | Side-Chain Protection | Final Cleavage Reagent | Key Features |
|---|---|---|---|---|---|
| Boc/Bzl | Boc (tert-butyloxycarbonyl) | TFA (Trifluoroacetic acid) | Benzyl-based (e.g., Bzl) | HF, TFMSA | Graduated acid lability; robust and well-established. csbio.compeptide.com |
| Fmoc/tBu | Fmoc (9-fluorenylmethoxycarbonyl) | Piperidine (Base) | t-Butyl-based (e.g., tBu) | TFA (Trifluoroacetic acid) | Orthogonal protection scheme; uses milder cleavage conditions. peptide.com |
The incorporation of unnatural amino acids is a powerful strategy for influencing and studying peptide structure. The rigid and sterically demanding nature of the 9-anthryl group in this compound can be used to introduce specific conformational constraints into a peptide backbone. Research on other conformationally restricted amino acids has shown they can stabilize unusual secondary structures, such as β-turns and 3(10)-helices. nih.govnih.gov By strategically placing the anthryl-alanine residue, researchers can favor specific folds, which is critical in designing peptides that mimic the structure of protein binding sites.
Furthermore, the anthracene (B1667546) moiety serves as an intrinsic fluorescent probe. The fluorescence emission of anthracene is sensitive to its local environment, including solvent polarity and proximity to other aromatic residues. This property allows scientists to monitor peptide folding, conformational changes, or binding events in real-time. A change in the fluorescence intensity or emission wavelength can indicate, for example, the movement of the anthracene group from a solvent-exposed position to a buried, hydrophobic core during folding.
One of the most significant applications of this compound is in the creation of fluorescently labeled peptides. chemimpex.comchemimpex.com These peptides are indispensable tools in biochemistry and cell biology for visualizing molecular processes. chemimpex.combeilstein-journals.org By incorporating the anthryl-alanine residue, a fluorescent reporter group is built directly into the peptide's structure.
These fluorescently tagged peptides have numerous uses:
Cellular Imaging: Peptides designed to target specific cellular components or receptors can be tracked using fluorescence microscopy, providing insights into their localization and trafficking. gfpp.fr
Enzyme Assays: Peptides labeled with a fluorophore-quencher pair can be designed as substrates for proteases. Cleavage of the peptide separates the pair, resulting in a detectable fluorescent signal.
Binding Studies: The change in fluorescence upon a peptide binding to its target (e.g., a protein or nucleic acid) can be used to quantify binding affinity and kinetics. beilstein-journals.org
The anthracene group offers distinct spectral properties that make it suitable for these applications. Its utility is part of a broader toolkit of fluorescent probes available to peptide chemists.
| Fluorophore | Typical Excitation Max (λex) | Typical Emission Max (λem) | Notes |
|---|---|---|---|
| Anthracene | ~350 nm | ~410 nm | Environmentally sensitive, useful for structural studies. acs.org |
| BODIPY | ~503 nm | ~512 nm | High quantum yield, sharp emission peaks. springernature.com |
| Nitrobenzodiazole (NBD) | ~465 nm | ~535 nm | Small, cell-permeable, and environmentally sensitive. nih.gov |
Role of this compound in Developing Bioactive Compounds
Researchers have utilized derivatives like this compound to synthesize novel peptides with enhanced stability and bioactivity. chemimpex.com The introduction of the bulky, hydrophobic anthracene group can significantly alter a peptide's pharmacological properties. It can increase resistance to proteolytic degradation, improve membrane permeability, and enhance binding affinity to biological targets through additional hydrophobic or π-stacking interactions.
For example, in the design of enzyme inhibitors or receptor antagonists, the anthracene moiety can occupy hydrophobic pockets in the target protein, leading to tighter binding and greater potency. beilstein-journals.org The development of peptidic β-tryptase inhibitors using pyrene (B120774) groups—structurally similar to anthracene—demonstrates how these aromatic systems are crucial for binding and inhibitory activity. beilstein-journals.org The ability to create peptides with improved stability and bioavailability is a key factor in drug discovery and development. chemimpex.com
Bioconjugation Strategies for Advanced Drug Delivery Systems and Diagnostics
Bioconjugation involves covalently linking a biomolecule, such as a peptide, to another functional molecule like a drug, imaging agent, or nanoparticle. Peptides synthesized with this compound are well-suited for these applications, where the peptide component can act as a targeting ligand and the anthracene group can serve as a diagnostic reporter.
These fluorescent peptides can be integrated into advanced drug delivery systems. For instance, a peptide that selectively binds to cancer cells can be conjugated to a nanoparticle loaded with a chemotherapeutic agent. The intrinsic fluorescence of the anthryl-alanine residue allows for real-time imaging of the nanoparticle's journey to the tumor and its subsequent uptake by cancer cells. gfpp.fr This theranostic approach combines therapy and diagnostics, enabling monitoring of treatment efficacy. Furthermore, these fluorescent probes are valuable for developing new diagnostic tools, capable of detecting specific biomarkers with high sensitivity. nih.govfrontiersin.org
Contributions to Materials Science and Functional Materials
Integration into Organic Optoelectronic Devices
The integration of anthracene (B1667546) derivatives into organic optoelectronic devices is a well-established strategy for improving their performance. The anthracene core is a key chromophore used in the development of materials for these technologies. researchgate.netrsc.org
Anthracene and its derivatives are pivotal in the fabrication of highly efficient organic light-emitting diodes (OLEDs), especially for blue light emission, which is crucial for full-color displays and white lighting applications. rsc.orgbohrium.combohrium.com The wide bandgap of anthracene-based materials makes them suitable as host materials in the emissive layer of OLEDs. mdpi.com The bulky nature of substituents on the anthracene core, similar to the structure of Boc-beta-(9-anthryl)-Ala-OH, can help to reduce intermolecular interactions, which is beneficial for achieving high photoluminescence quantum yields. researchgate.net
The thermal stability of the materials used in OLEDs is a critical factor for the operational lifetime of the devices. Research has shown that anthracene derivatives can possess excellent thermal stability, a desirable characteristic for OLED materials. researchgate.netmdpi.com For instance, some anthracene-based host materials exhibit high glass transition temperatures (Tg), which is indicative of their stability. mdpi.com The incorporation of anthracene derivatives can lead to the fabrication of OLEDs with high current efficiency and external quantum efficiency (EQE). nih.govingentaconnect.com
Below is a table summarizing the performance of some OLEDs that utilize anthracene derivatives as key components.
| Device Configuration | Emissive Material/Dopant | Commission Internationale de L'Eclairage (CIE) Coordinates | Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) |
| Doped Device | o-Me-TAD | (0.29, 0.63) | 19.78 | 5.97 |
| Doped Device | DMe-o-Me-TAD | (0.27, 0.61) | 22.37 | 7.02 |
Fluorescent organic nanomaterials are of great interest for applications in bioimaging and sensing due to their bright emission and photostability. The synthesis of these nanomaterials often involves the self-assembly or encapsulation of fluorescent organic molecules. The anthracene group in this compound provides the necessary fluorescence, making it a suitable building block for such nanomaterials. chemimpex.com
The fabrication of fluorescent organic nanoparticles can be achieved through various methods, including the reprecipitation method, where a solution of the fluorescent compound in a good solvent is rapidly injected into a poor solvent, leading to the formation of nanoparticles. The amino acid part of this compound can facilitate self-assembly through hydrogen bonding and other non-covalent interactions, which can be a key factor in the controlled formation of well-defined nanostructures. The photophysical properties of the resulting nanomaterials are influenced by the aggregation state of the anthracene moieties.
Development of Responsive Polymer Systems and Advanced Materials
The incorporation of photoresponsive units like anthracene into polymer structures allows for the creation of "smart" materials that can change their properties in response to light. Anthracene is known for its ability to undergo a reversible [4+4] photocycloaddition reaction upon exposure to UV light, forming a dimer. This dimerization can be reversed by irradiation with shorter wavelength UV light or by heating.
When this compound is incorporated into a polymer chain, this photo-dimerization can be used to create crosslinks, leading to changes in the polymer's solubility, swelling behavior, and mechanical properties. This phenomenon is the basis for developing photoresponsive gels, shape-memory polymers, and self-healing materials. The reversible nature of the anthracene dimerization allows for multiple cycles of property changes, making these materials highly versatile for a range of applications.
Smart Sensing Platforms for Diverse Analytes
The inherent fluorescence of the anthracene moiety is a powerful tool for the development of chemical sensors. The fluorescence emission of anthracene is highly sensitive to its local environment and can be quenched or enhanced by the presence of specific analytes.
Anthracene-based fluorescent sensors have been developed for the detection of a wide range of analytes, including metal ions. The sensing mechanism often involves a process known as chelation-enhanced fluorescence quenching (CHEQ) or photoinduced electron transfer (PET). In the presence of a target analyte, the conformation of the sensor molecule changes, which in turn affects the fluorescence output.
For example, a sensor for Fe³⁺ ions has been designed by conjugating amino acids to an anthracene fluorophore. The interaction of the Fe³⁺ ion with the amino acid receptor part of the molecule leads to quenching of the anthracene fluorescence, allowing for sensitive and selective detection of the ion. The design of such sensors can be fine-tuned by choosing appropriate receptor units to achieve high selectivity for the target analyte.
The chirality of the alanine (B10760859) component in this compound makes it a candidate for the development of sensors that can distinguish between different enantiomers of a chiral analyte. Enantioselective sensing is crucial in pharmaceuticals, where the two enantiomers of a drug can have vastly different biological activities.
The principle behind enantioselective fluorescent sensing relies on the formation of diastereomeric complexes between the chiral sensor and the enantiomers of the analyte. These diastereomeric complexes will have different stabilities and photophysical properties, leading to a differential fluorescence response for each enantiomer. For instance, chiral fluorescent probes based on anthracene-amino acid conjugates have been shown to exhibit enantioselective recognition of amino acids like lysine, with significant differences in fluorescence enhancement for the different enantiomers. This differential response forms the basis for quantifying the enantiomeric excess of a sample.
Chiral Discrimination and Enantiomeric Analysis
Role as a Chiral Derivatizing Agent (CDA) in Chromatographic Separations
A thorough review of scientific literature did not yield any specific studies where Boc-beta-(9-anthryl)-Ala-OH has been employed as a chiral derivatizing agent for the separation of enantiomers via chromatography. While related compounds containing the 9-anthryl group have been utilized for this purpose, no data on the derivatization of analytes with this compound or the subsequent chromatographic separation of the resulting diastereomers could be located. Consequently, no data tables detailing analytes, chromatographic conditions, separation factors, or resolution values can be presented.
Mechanistic Studies of Chiral Recognition in Solution and Solid State
Detailed mechanistic studies involving techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, circular dichroism (CD) spectroscopy, or X-ray crystallography to elucidate the specific interactions responsible for chiral recognition by this compound are not available in the current body of scientific literature. General principles of chiral recognition suggest that interactions such as hydrogen bonding, π-π stacking with the anthryl group, and steric hindrance would likely play a role. However, without specific experimental or computational studies on this particular compound, any discussion of its chiral recognition mechanism in either the solution or solid state would be purely speculative.
Advanced Structural and Conformational Analysis
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
While a specific, publicly available crystal structure for Boc-beta-(9-anthryl)-Ala-OH is not prevalent in the literature, the solid-state architecture of analogous Boc-protected amino acids and peptides with large aromatic side chains provides a robust framework for understanding its likely molecular arrangement and intermolecular interactions. X-ray diffraction studies on related compounds, such as those containing phenylalanine, tryptophan, or other aromatic moieties, reveal that the crystal packing is predominantly governed by a network of hydrogen bonds and weaker, yet significant, non-covalent interactions involving the aromatic systems. researchgate.net
The primary intermolecular interactions expected to define the crystal lattice of this compound are hydrogen bonds. The carboxylic acid moiety is a potent hydrogen bond donor (O-H) and acceptor (C=O), while the Boc-protecting group's carbonyl oxygen and the amide N-H group also participate in these interactions. This typically leads to the formation of well-defined supramolecular structures, such as dimeric motifs or extended chains. arkat-usa.org For instance, in many Boc-protected amino acids, the carboxylic acid groups form head-to-tail hydrogen-bonded dimers.
Table 1: Typical Intermolecular Hydrogen Bond Parameters in Crystals of Boc-Protected Amino Acids with Aromatic Side Chains
| Donor (D) | Acceptor (A) | D-H···A Angle (°) | D···A Distance (Å) | Role in Crystal Packing |
| O-H (Carboxyl) | O=C (Carboxyl) | 165-175 | 2.6-2.8 | Formation of dimeric synthons |
| N-H (Amide) | O=C (Carboxyl) | 150-170 | 2.8-3.1 | Linking molecules into chains or sheets |
| N-H (Amide) | O=C (Boc) | 140-160 | 2.9-3.2 | Stabilization of local conformation |
| C-H (Aliphatic) | O=C (Carbonyl) | 120-150 | 3.2-3.6 | Weak interactions contributing to packing efficiency |
| C-H (Boc/Backbone) | π (Anthryl) | > 120 | 3.3-3.8 | Stabilization of folded or specific side-chain orientations |
Note: The data in this table are representative values sourced from crystallographic studies of analogous compounds and are intended to be illustrative for this compound.
Computational Modeling of Molecular Conformations and Their Energetic Landscapes
Computational modeling, employing methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provides invaluable insights into the conformational preferences and energetic landscapes of this compound in the absence of crystal packing forces. lodz.plresearchgate.net These studies allow for the exploration of the full range of motion available to the molecule and the identification of low-energy, stable conformers.
For this compound, the key degrees of freedom are the torsion angles of the amino acid backbone (φ, ψ) and the side chain (χ). The bulky nature of both the tert-butoxycarbonyl (Boc) protecting group and the 9-anthryl moiety imposes significant steric constraints, limiting the accessible conformational space compared to simpler amino acids.
Computational analyses of similar molecules suggest that intramolecular hydrogen bonds play a significant role in stabilizing specific conformations. A plausible and energetically favorable conformation would involve an intramolecular hydrogen bond between the N-H of the amide and the carbonyl oxygen of the Boc group, or between the carboxylic acid proton and the Boc carbonyl. Such interactions lead to more compact, folded structures.
The orientation of the large anthracene (B1667546) ring relative to the amino acid backbone is a critical factor. The energetic landscape is expected to show distinct minima corresponding to different rotational states of the Cβ-Cγ bond. These rotamers will have varying degrees of steric clash between the anthracene ring and the Boc group or the carboxylic acid. Molecular dynamics simulations can further illuminate the dynamic interchange between these conformational states in solution and provide a picture of the molecule's flexibility. nih.gov
Table 2: Predicted Low-Energy Conformations and Dihedral Angles for this compound
| Conformation | Key Dihedral Angle(s) | Stabilizing Interactions | Relative Energy (kcal/mol) |
| Extended | φ ≈ ±150°, ψ ≈ ±150° | Minimized steric hindrance | High |
| Folded (β-turn like) | φ ≈ -60°, ψ ≈ -30° | Intramolecular N-H···O=C (Boc) H-bond | Low |
| Side-chain Rotamer 1 | χ1 ≈ 60° | Favorable orientation of anthryl group | Lowest |
| Side-chain Rotamer 2 | χ1 ≈ 180° | Steric interaction with Boc group | Intermediate |
| Side-chain Rotamer 3 | χ1 ≈ -60° | Steric interaction with carboxyl group | Intermediate to High |
Note: This table presents a qualitative prediction of the likely conformational landscape based on computational studies of related Boc-protected amino acids with large aromatic side chains. The relative energies are hypothetical and serve to illustrate the expected energetic ordering.
Theoretical and Computational Investigations of Boc Beta 9 Anthryl Ala Oh
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. beilstein-institut.de For a molecule like Boc-beta-(9-anthryl)-Ala-OH, DFT calculations are invaluable for predicting its electronic properties, which are dominated by the large π-conjugated system of the anthracene (B1667546) moiety.
Key insights from DFT analysis include the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is critical for predicting the molecule's electronic absorption and emission characteristics. A smaller gap typically corresponds to absorption at longer wavelengths. DFT calculations can predict the energies of electronic transitions, which can be correlated with experimental UV-Vis absorption spectra. For aromatic amino acids, these calculations help rationalize their photophysical behavior. aip.org
Furthermore, DFT can generate electron density maps, which visualize the distribution of electrons across the molecule. In this compound, these maps would be expected to show high electron density localized on the anthracene ring system, indicating its role as the primary chromophore. The electrostatic potential surfaces derived from these calculations can also identify electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack. While specific DFT data for this exact compound is not prevalent in literature, illustrative values based on similar aromatic amino acids demonstrate the type of information that can be obtained. aanda.org
| Property | Calculated Value | Implication |
|---|---|---|
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.4 eV | Correlates with the energy of the first major electronic transition; predicts UV-Vis absorption. |
| Predicted λmax | ~280 nm | Predicted wavelength of maximum absorption, characteristic of the π-π* transition in the aromatic system. |
Molecular Dynamics (MD) Simulations for Conformational Behavior in Solution
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. worldscientific.com For a flexible molecule like this compound, MD simulations provide crucial insights into its conformational landscape in a solution environment, which is difficult to characterize fully with static experimental methods.
An MD simulation begins by placing the molecule in a simulated box of solvent molecules, typically water, to mimic experimental conditions. The system is then allowed to evolve by solving Newton's equations of motion for every atom, governed by a set of parameters known as a force field. unifi.it This "virtual microscope" approach generates a trajectory of atomic positions over time, revealing how the molecule folds, flexes, and interacts with its surroundings.
For this compound, key areas of interest for MD simulations include:
Backbone Flexibility: Analysis of the dihedral angles (phi, psi) of the alanine (B10760859) backbone would reveal the range of accessible conformations.
Side-Chain Orientation: The simulation would show the preferred orientation of the bulky anthryl group relative to the rest of the molecule and how this is influenced by solvent interactions.
Solvation Shell: MD can characterize the structure of water molecules around the compound, highlighting how the hydrophobic anthracene and the more polar amino acid sections influence local solvent ordering. worldscientific.com
Aggregation Propensity: By simulating multiple molecules, MD can explore the initial stages of self-assembly, showing whether π-π stacking interactions between anthracene rings or hydrogen bonds drive aggregation. worldscientific.com
The results of these simulations can be summarized by plotting the distribution of key geometric parameters, such as the distances between specific atoms or the values of dihedral angles, providing a detailed picture of the molecule's dynamic behavior.
| Dihedral Angle | Description | Observed Range (degrees) | Interpretation |
|---|---|---|---|
| Φ (Phi) | C'-N-Cα-C' | -150 to -50 | Indicates a preference for extended or β-sheet-like backbone conformations. |
| Ψ (Psi) | N-Cα-C'-N | +100 to +170 | Further supports an extended backbone structure. |
| χ1 (Chi1) | N-Cα-Cβ-Cγ | -80 to +80 | Shows significant rotational freedom of the anthryl group around the Cα-Cβ bond. |
Quantum Chemical Calculations for Reaction Mechanisms and Intermolecular Interactions
Beyond static electronic properties, quantum chemical calculations are essential for exploring the reactivity and non-covalent interactions of this compound. These calculations provide a detailed understanding of chemical transformations and the forces governing molecular recognition and self-assembly.
Reaction Mechanisms: Quantum chemistry can be used to model chemical reactions, such as the acid-catalyzed deprotection of the Boc group or the coupling of the carboxylic acid to form a peptide bond. hilarispublisher.comaustinpublishinggroup.com By calculating the potential energy surface of a reaction, researchers can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. aanda.orgdiva-portal.org The energy of the transition state determines the activation energy barrier, which dictates the reaction rate. This allows for a theoretical assessment of different reaction pathways, providing mechanistic insights that can be difficult to obtain experimentally. diva-portal.org For instance, calculations could elucidate the precise sequence of bond-breaking and bond-forming events during peptide synthesis involving this amino acid. hilarispublisher.com
Intermolecular Interactions: The behavior of this compound in the solid state or in concentrated solutions is governed by intermolecular interactions. Quantum chemical calculations can precisely quantify the strength and nature of these forces. unifi.it For this molecule, the most significant interactions are:
Hydrogen Bonding: Occurring between the carboxylic acid group (as a donor and acceptor) and the N-H group (as a donor). Calculations can determine the optimal geometries and energies of these bonds.
π-π Stacking: The large aromatic surface of the anthracene moieties can interact favorably with each other through π-π stacking. Theoretical studies can differentiate between various stacking geometries (e.g., face-to-face, parallel-displaced) and calculate their binding energies, which are crucial for understanding crystal packing and the formation of nanomaterials. aip.orgelifesciences.org
Computational methods can produce detailed information on the binding energies of molecular pairs (dimers), revealing the energetic contributions of each type of interaction.
| Interaction Type | Dimer Configuration | Calculated Interaction Energy (kcal/mol) | Primary Driving Force |
|---|---|---|---|
| Hydrogen Bonding | Carboxylic acid dimer | -8.0 to -12.0 | Electrostatics |
| π-π Stacking | Parallel-displaced anthracene rings | -2.5 to -5.0 | Dispersion and Electrostatics |
| CH-π Interaction | Alanine CH interacting with anthracene π-system | -1.0 to -2.5 | Dispersion |
Future Prospects and Emerging Research Frontiers
Exploration of Novel Synthetic Pathways and Sustainable Production Methodologies
The synthesis of complex, stereochemically defined β-amino acids remains a significant challenge in organic chemistry. researchgate.net Current methodologies often rely on multi-step processes that may involve costly reagents and generate substantial waste. researchgate.net Future research is poised to address these limitations by exploring more direct and sustainable synthetic routes.
Emerging strategies focus on the development of catalytic, enantioselective methods that can construct the chiral center with high efficiency. This includes advancements in:
Asymmetric Hydrogenation: Developing novel chiral catalysts for the asymmetric hydrogenation of corresponding unsaturated precursors.
Conjugate Addition Reactions: Utilizing chiral organocatalysts or metal complexes to guide the stereoselective addition of nitrogen nucleophiles to α,β-unsaturated esters. researchgate.net
Enzymatic Synthesis: Employing engineered transaminases or other enzymes to create the desired β-amino acid from simple precursors under mild, aqueous conditions, representing a significant step towards green chemistry. researchgate.net
A major frontier is the adoption of green chemistry principles to minimize environmental impact. iris-biotech.de This involves designing syntheses that use renewable starting materials, employ less hazardous solvents, and improve atom economy. The development of one-pot procedures, where multiple synthetic steps are carried out in a single reaction vessel, is also a key area of focus to increase efficiency and reduce waste. rsc.org
| Synthetic Approach | Conventional Method | Emerging Sustainable Alternative |
| Stereocontrol | Use of chiral auxiliaries, often requiring additional steps for attachment and removal. researchgate.net | Direct asymmetric catalysis using earth-abundant metals or organocatalysts. |
| Reagents | Stoichiometric use of potentially toxic or expensive reagents. | Catalytic amounts of reagents; enzymatic synthesis in water. researchgate.net |
| Solvents | Use of chlorinated or other hazardous organic solvents. | Benign solvents like water, ethanol, or supercritical CO2; solvent-free conditions. |
| Efficiency | Multi-step synthesis with purification at each stage, leading to lower overall yield. | One-pot or tandem reactions to reduce steps and improve overall efficiency. rsc.org |
Integration into Advanced Nanotechnological Applications
The rigid, planar, and highly fluorescent anthracene (B1667546) group makes Boc-beta-(9-anthryl)-Ala-OH an exceptional candidate for the bottom-up fabrication of advanced nanomaterials. The ability of aromatic systems to engage in π-π stacking interactions is a powerful tool for directing the self-assembly of molecules into ordered nanostructures.
When incorporated into peptide chains, this amino acid can drive the formation of highly organized architectures such as:
Nanofibers and Nanotubes: Peptides containing this compound can self-assemble into extended one-dimensional structures, creating pathways for energy or electron transport.
Conductive Biomaterials: The close packing of anthracene rings within a self-assembled peptide network could facilitate charge transport, leading to the development of novel bio-electronic wires and interfaces. mdpi.comnih.gov
Nanosensors: The fluorescence of the anthryl group can be harnessed for sensing applications. Changes in the local environment of the nanomaterial upon binding to an analyte could alter the fluorescence signal, enabling detection.
Future research will focus on controlling the self-assembly process to create nanostructures with precisely defined morphologies and functionalities. nih.gov This includes using external stimuli like light or pH to trigger or modify the assembly, leading to dynamic and responsive materials. The integration of these peptide-based nanomaterials into devices for applications in nanoelectronics, photonics, and catalysis is a key area of exploration. mdpi.com
Development of Multifunctional Probes and Intelligent Materials
The inherent fluorescence of the anthracene moiety is a key feature that researchers are looking to exploit in the creation of sophisticated molecular tools. This compound serves as a fundamental building block for designing multifunctional probes and "smart" materials that respond to specific environmental cues.
By incorporating this amino acid into a peptide or other molecular scaffold, it is possible to develop:
Fluorescent Probes: Probes for detecting specific biomolecules (e.g., proteins, nucleic acids) or metal ions. The binding event can cause a change in the fluorescence intensity or wavelength of the anthryl group, providing a clear signal. The design of probes where the fluorescence is "turned on" or "turned off" upon interaction with a target is a particularly active area of research. semanticscholar.org
Chirality Sensors: The interaction of a chiral probe containing the anthryl group with other chiral molecules can lead to distinct changes in spectroscopic signals, such as induced circular dichroism (CD), allowing for the determination of the enantiomeric purity of a sample. acs.org
Intelligent Gels and Polymers: Materials that undergo a physical change (e.g., swelling, shrinking, or sol-gel transition) in response to a specific stimulus. For example, a polymer containing this compound could be designed to release a payload when it encounters a particular biological marker, with the fluorescence providing a means to track the material's location and state.
The development of these materials relies on a deep understanding of structure-property relationships. Future work will involve computational modeling to predict the behavior of these probes and materials, followed by synthetic efforts to realize these designs and test their functionality in complex environments.
| Application | Key Feature of Anthryl Group | Desired Functionality |
| Biomolecular Probes | High fluorescence quantum yield. | Signal change (intensity, wavelength) upon binding to a specific target. semanticscholar.org |
| Chirality Sensing | Strong chromophore for circular dichroism. | Generation of a distinct spectroscopic signal for different enantiomers. acs.org |
| Smart Materials | Environmental sensitivity of fluorescence. | Stimuli-responsive release of cargo, coupled with fluorescent tracking. |
| Bio-imaging | Long fluorescence lifetime. | High-contrast imaging of cellular structures or processes. |
Advanced Biomedical Applications and Therapeutic Strategies
The use of non-canonical amino acids is a rapidly advancing strategy in drug discovery, aimed at creating peptide-based therapeutics with improved properties. The structure of this compound offers several distinct advantages for biomedical applications.
Peptides are promising therapeutic agents, but their use can be limited by rapid degradation by proteases in the body. The inclusion of β-amino acids, such as β-alanine, into a peptide backbone significantly increases its resistance to enzymatic hydrolysis. mdpi.comnih.gov This leads to a longer half-life in circulation and improved bioavailability.
Furthermore, the bulky anthryl side chain can be used to:
Inhibit Protein-Protein Interactions (PPIs): Many diseases are driven by abnormal PPIs. A peptide containing the anthryl group can be designed to fit into a "hotspot" on a protein surface, physically blocking the interaction. The large and rigid nature of the anthracene can provide high binding affinity and specificity. mit.edu
Modulate Peptide Conformation: The steric bulk of the anthryl group can force a peptide into a specific three-dimensional shape (e.g., a helix or turn) that is optimal for binding to a biological target.
Develop Novel Antibiotics: Peptides containing β-amino acids are being explored as antimicrobial agents that can disrupt bacterial cell membranes, a mechanism to which bacteria are less likely to develop resistance.
Future research will focus on incorporating this compound into rationally designed peptide libraries to screen for activity against a wide range of therapeutic targets, including those involved in cancer, neurodegenerative diseases, and infectious diseases. google.com The combination of enhanced stability and unique structural features makes this compound a powerful tool for developing the next generation of peptide-based drugs. google.com
Q & A
Q. How can computational modeling guide the design of this compound derivatives with enhanced optoelectronic properties?
- Answer :
- DFT/Molecular Dynamics : Predict HOMO-LUMO gaps and charge transfer efficiency based on substituent effects (e.g., electron-withdrawing groups on the anthryl ring).
- Docking studies : Simulate interactions with biological targets (e.g., enzyme active sites) for therapeutic applications .
Methodological Guidelines
- Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, crystallographic files, and synthetic protocols in repositories like Zenodo .
- Ethical Compliance : Document synthetic hazards (e.g., anthryl group toxicity) and use appropriate PPE (e.g., N95 masks, fume hoods) as per Safety Data Sheets .
- Reproducibility : Follow Beilstein Journal guidelines for experimental reporting, including detailed reaction conditions and characterization data in supporting information .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
